

Overview of Optec's offerings for amateur and professional astronomers.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Optec

Cat. No.: B1168578

[Get Quote](#)

A Technical Guide to Optec Astronomical Instrumentation

Optec, Inc. has long been a provider of specialized electro-optical instrumentation for astronomical and atmospheric science applications.^{[1][2]} Catering to both amateur and professional astronomers, their product line focuses on high-precision, robotic-capable components essential for modern remote observatories. This guide provides a technical overview of **Optec**'s core offerings, including focusers, instrument rotators, filter wheels, and multi-instrument selectors, with a focus on quantitative data and operational workflows for research and scientific applications.

Core Instrumentation Portfolio

Optec's primary offerings are designed to integrate seamlessly into a robust imaging train, providing critical functions such as precise focusing, field rotation for guiding, filter selection, and the ability to switch between multiple instrument packages. These components are engineered for reliability in remote, automated observatory settings.^{[3][4]}

Temperature Compensating Focusers (TCF Series)

A stable focus is critical for long-exposure imaging, and thermal fluctuations in the telescope's optical tube assembly (OTA) can significantly degrade image quality. **Optec**'s TCF series of focusers addresses this by incorporating a temperature probe that monitors the telescope's

temperature to 0.1°C and automatically compensates the focus position.[5] These are robust, Crayford-style motorized focusers known for high repeatability and minimal backlash, making them ideal for heavy instrument packages.[6][7]

Model	Aperture	Travel Distance	Resolution/Step	Key Feature
TCF-S/Si	2-inch	0.60 inches (15.2 mm)[5]	~0.000086 inches (2.1 μm)[6][7]	Classic, robust design for general use.
TCF-S3	3-inch	1.00 inch (25.4 mm)[5]	N/A	Larger aperture for bigger imaging sensors.
TCF-LEO	3-inch	0.35 inches (9 mm)[3]	N/A	Low-profile (1.25" thick) for systems with minimal back-focus.[3][8]

Camera Field Rotators (Pyxis Series)

For long-exposure astrophotography on equatorial mounts, a field rotator is essential for precisely matching the orientation of a guide star to the imaging sensor, especially when using an off-axis guider. The Pyxis series offers high-resolution rotation for framing and guiding. The Pyxis LE is noted for being one of the thinnest rotators available, consuming very little precious back-focus.[9][10]

Model	Clear Aperture	Back-Focus Used	Resolution/Step	Max Payload
Pyxis LE	1.515 inches (38.5 mm)[11]	0.68 inches (17.3 mm)[11]	0.050 degrees[11]	5.5 lbs (2.5 kg)[11]
Pyxis 2" Gen3	2-inch[3]	N/A	N/A	N/A
Gemini	3.75-inch[3]	N/A	N/A	N/A

Intelligent Filter Wheels (IFW Series)

The IFW series provides automated filter selection for photometric and color imaging applications. A key feature is the ability of the control system to recognize the specific filter wheel that has been inserted via a unique ID, allowing for pre-programmed filter sets to be automatically loaded.[12][13] This minimizes errors in automated sequences. The wheels are designed to be easily swappable without tools.[12]

Model	Aperture	Available Configurations	Key Feature
IFW (2-inch)	2-inch	5-position (2" round), 8-position (1" round), 9-position (1.5" round) [14]	Automatic wheel ID recognition, tool-free wheel exchange.[12] [14]
IFW (3-inch)	3-inch	5-position (58mm sq), 6-position (50mm sq), 9-position (50mm round) [15]	Massive unit for large format cameras and telescopes.[15]

Multi-Instrument Selectors (Perseus Series)

For permanent observatory installations, the Perseus 4-port instrument selector is a centerpiece for automation, allowing a user to remotely switch between up to four different instrument packages on a single telescope.[16][17] This is ideal for observatories that serve multiple functions, such as imaging, spectroscopy, and photometry, eliminating the need for manual instrument changes.[18]

Parameter	Specification
Instrument Ports	One 3-inch, Three 2-inch [18]
Weight	Approx. 5 lbs (2.25 kg) [16]
Port #1 (Primary)	3.0" (76mm) Clear Aperture; 4.5" (11.4 cm) Back-focus [16]
Ports #2, #3, #4	2.1" (53mm) Clear Aperture; 4.3" (11.0 cm) Back-focus [16]
Communication	USB/Serial, Ethernet [18] [19]

Guiding Solutions (Sagitta OAG)

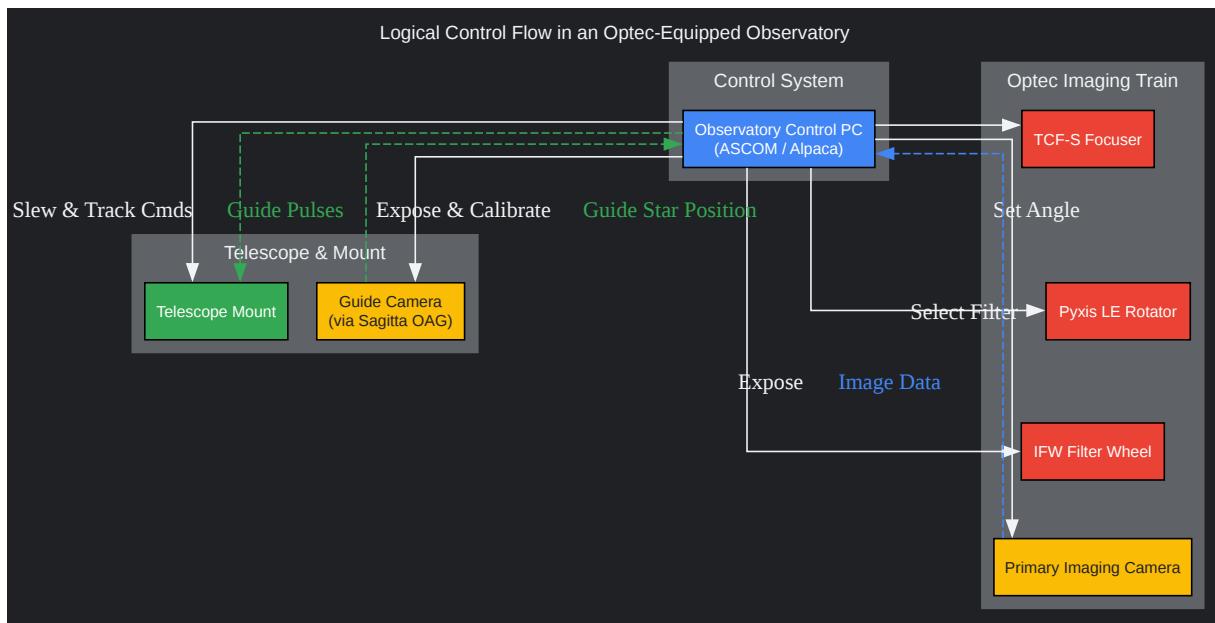
The Sagitta Off-Axis Guider (OAG) taps into the main telescope's light path, using a small pick-off prism to send a portion of the field of view to a guide camera.[\[20\]](#) This method eliminates flexure that can occur when using a separate guide scope. The Sagitta is designed with a large 3-inch clear aperture for the main imaging camera and offers motorized focus control for the guide camera, allowing for remote focus adjustments.[\[21\]](#)[\[22\]](#)

Parameter	Specification
Main Clear Aperture	3 inches (76.2 mm) [20]
Guider Aperture	12.5 mm [20]
Body Thickness	1.25 inches (31.75 mm) [20]
Guider Focus Travel	0.5 inches (12.7 mm) [20]

Experimental Protocols & Operational Workflows

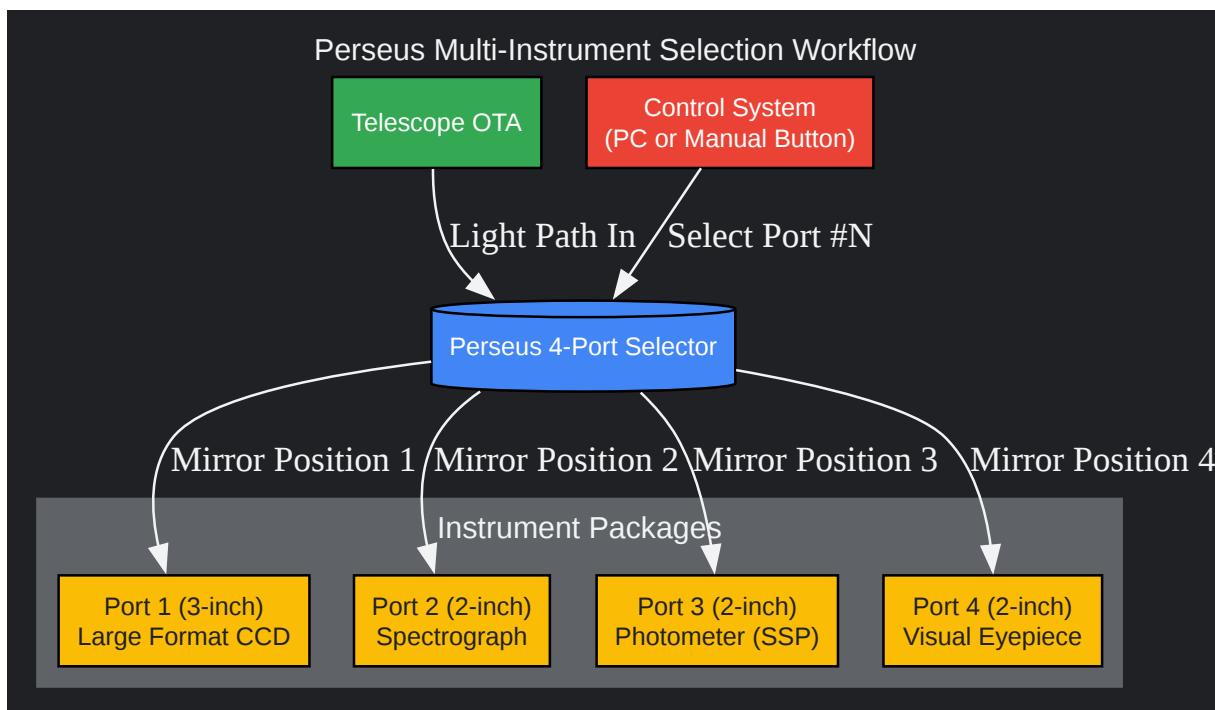
The following section details the operational methodology for an automated imaging sequence using an integrated **Optec** instrument train. The protocol assumes a system comprised of a telescope, a TCF-S focuser, a Pyxis LE rotator, an IFW filter wheel, and a Sagitta OAG controlled by a central observatory control computer.

Protocol: Automated Multi-Filter Imaging Sequence


- System Initialization (Homing):
 - Upon power-up, the observatory control software sends a HOME command to all **Optec** devices.
 - The IFW rotates to identify the wheel ID and establishes position #1.[[14](#)]
 - The TCF-S focuser moves to a pre-defined home position.
 - The Pyxis LE rotator moves to its zero-degree home position.
 - The Sagitta's motorized focuser homes to its zero position.[[21](#)]
- Target Acquisition and Framing:
 - The telescope control system slews to the target coordinates (e.g., M31).
 - A short exposure is taken with the primary imaging camera through a luminance filter (selected by the IFW).
 - Plate-solving software analyzes the image, identifies the precise pointing, and syncs the mount.
 - If the framing is incorrect, the control software calculates the required rotation angle and sends a command to the Pyxis LE rotator to adjust the field of view.
- Autofocus Routine:
 - The control software initiates an autofocus routine.
 - The TCF-S focuser is commanded to move through a series of positions around the last known focus point.
 - At each position, a short exposure is taken. The software measures a sharpness metric (e.g., Half-Flux Radius or FWHM) for stars in the image.

- A V-curve is generated by plotting the sharpness metric against focuser position. The minimum of this curve represents the point of best focus.
- The TCF-S is commanded to move to this optimal position.
- The system engages the temperature compensation logic, which will subtly adjust the focuser position throughout the night based on readings from its temperature probe to counteract thermal focus drift.[\[5\]](#)
- Guide Star Acquisition and Calibration:
 - The control software commands the mount to begin sidereal tracking.
 - The off-axis guider's camera begins taking short, continuous exposures.
 - The software identifies a suitable guide star in the OAG's field of view.
 - An automated guider calibration sequence is performed. The mount is moved incrementally in RA and Dec axes, and the software records the resulting movement of the guide star. This builds a model of the mount's response to guide commands.
 - Once calibrated, autoguiding begins. The software continuously monitors the guide star's position and sends small correction pulses to the mount to ensure precise tracking.
- Imaging Sequence Execution:
 - The control software begins the pre-programmed imaging sequence.
 - Luminance Filter: The IFW is commanded to move the Luminance filter into the light path. The system waits for the move to complete. A series of long exposures (e.g., 10 x 300 seconds) is taken.
 - Red Filter: The IFW is commanded to switch to the Red filter. The autofocus routine (Step 3) is repeated to account for any chromatic focal shift. The system then takes the next series of exposures (e.g., 5 x 300 seconds).
 - Green and Blue Filters: The process is repeated for the Green and Blue filters.

- Sequence Completion and Park:
 - Upon completion of all imaging series, the autoguiding system is disengaged.
 - The control software commands the telescope mount to park.
 - All **Optec** devices are moved to their park positions, and the camera is warmed up.


Visualized Workflows and System Logic

The diagrams below illustrate the logical flow of control and data within an automated observatory utilizing **Optec** components.

[Click to download full resolution via product page](#)

Caption: Control and data flow diagram for an automated imaging system.

[Click to download full resolution via product page](#)

Caption: Logic for selecting between four instruments with the Perseus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Optec [astrograph.net]
- 2. baader-planetarium.com [baader-planetarium.com]
- 3. optecinc.us [optecinc.us]
- 4. Buy products Optec Online [telescopiomania.eu]
- 5. optecinc.com [optecinc.com]
- 6. Teleskop-Express: Optec TCF-S - 2" Crayford focuser with temperature compensation-OP17670 [teleskop-express.de]

- 7. optcorp.com [optcorp.com]
- 8. baader-planetarium.com [baader-planetarium.com]
- 9. optcorp.com [optcorp.com]
- 10. telescopes.net [telescopes.net]
- 11. cloudbreakoptics.com [cloudbreakoptics.com]
- 12. cloudbreakoptics.com [cloudbreakoptics.com]
- 13. optecinc.com [optecinc.com]
- 14. Introduction — Optec Filter Wheels 1.0.0 documentation [optec.us]
- 15. telescopes.net [telescopes.net]
- 16. optcorp.com [optcorp.com]
- 17. cloudbreakoptics.com [cloudbreakoptics.com]
- 18. optec.us [optec.us]
- 19. Optec Perseus 4-Port GEN 3 (One 3", Three 2") |DSP [deepspaceproducts.com]
- 20. optcorp.com [optcorp.com]
- 21. optec.us [optec.us]
- 22. astroworldtelescopes.com [astroworldtelescopes.com]
- To cite this document: BenchChem. [Overview of Optec's offerings for amateur and professional astronomers.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1168578#overview-of-optec-s-offerings-for-amateur-and-professional-astronomers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com